N-[2-(benzylthio)ethyl]benzamide
Description
Properties
IUPAC Name |
N-(2-benzylsulfanylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c18-16(15-9-5-2-6-10-15)17-11-12-19-13-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVRQLGBXXYQQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Structural and Activity Comparison
Key Insights from Structural-Activity Relationships (SAR)
- Benzylthio Group : Enhances enzyme inhibition (e.g., SIRT2, tyrosine kinases) by promoting hydrophobic interactions and sulfur-mediated hydrogen bonding .
- Hydroxyl Groups : Critical for antioxidant activity, as seen in THHEB, but reduce metabolic stability compared to methoxy or benzylthio substituents .
- Nitro and Thiazole Groups : Impart antiparasitic activity via redox cycling, distinct from sulfur-based targeting .
- Side Chain Flexibility : Piperidinyl-ethyl or phenethyl chains improve receptor binding (e.g., sigma receptors) by aligning with hydrophobic pockets .
Q & A
Q. Basic Structural Characterization
- Spectroscopy :
- ¹H/¹³C NMR : To confirm the benzamide backbone and benzylthioethyl substituent (e.g., δ ~7.8 ppm for amide protons, δ ~3.6 ppm for SCH₂CH₂N).
- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~2550 cm⁻¹ (thioether S-C stretch).
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with charge-flipping algorithms (e.g., SUPERFLIP) for resolving complex torsional angles in the benzylthioethyl group .
What in vitro assays are used to evaluate the anticancer potential of this compound derivatives?
Q. Basic Biological Evaluation
- Cytotoxicity Assays : MTT or resazurin-based assays against cancer cell lines (e.g., MDA-MB-231, PC3) to determine IC₅₀ values.
- Kinase Inhibition : Screening against tyrosine kinases (e.g., abl, src) via fluorescence polarization assays .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining to assess programmed cell death .
How can researchers optimize reaction conditions to improve yields during synthesis?
Q. Advanced Synthetic Design
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group in alkylation steps.
- Temperature Control : Lower temperatures (0–5°C) during amidation reduce side reactions like hydrolysis.
- Catalyst Use : Pd/C or Zn/Cu for selective hydrogenation of intermediates .
- DoE (Design of Experiments) : Statistical optimization of molar ratios (amine:acyl chloride) and reaction time .
How can contradictions in crystallographic data (e.g., symmetry mismatches) be resolved for this compound?
Q. Advanced Structural Analysis
- Space Group Validation : Use software like EDMA or JANA2006 to reanalyze diffraction data and detect pseudosymmetry.
- Twinned Crystal Analysis : Apply the TwinRotMat algorithm in programs like CRYSTALS to refine overlapping lattices .
- Thermal Motion Correction : High-resolution data (≤1.0 Å) and TLS (Translation-Libration-Screw) models improve atomic displacement parameters .
What strategies are employed to identify the molecular targets and mechanism of action of this compound?
Q. Advanced Mechanistic Studies
- Pull-Down Assays : Use biotinylated analogues with streptavidin beads to isolate binding proteins from cell lysates.
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with kinases or GPCRs.
- SAR Studies : Modify substituents (e.g., CF₃, morpholine) and correlate changes with activity to infer target selectivity .
How can discrepancies in reported biological activities (e.g., varying IC₅₀ values) be resolved?
Q. Advanced Data Contradiction Analysis
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Metabolic Stability Testing : Evaluate compound degradation in cell media via LC-MS to account for false negatives.
- Structural Confirmation : Re-characterize batches with conflicting data using HPLC and HRMS to rule out impurities .
How are thermodynamic properties (e.g., Gibbs free energy of solvation) computed and validated for this compound?
Q. Advanced Computational Methods
- Software Tools : Gaussian for frequency calculations and THERMO.PY (NIST) to derive ideal-gas thermodynamic functions from vibrational modes.
- Solvation Models : COSMO-RS or SMD to estimate solvation free energy in solvents like DMSO or water .
- Validation : Compare computed vs. experimental DSC data for phase transitions .
How can structure-activity relationships (SAR) guide the design of analogues with enhanced activity?
Q. Advanced SAR Strategies
- Electron-Withdrawing Groups : Introduce substituents like -CF₃ or -SO₂Me on the benzamide ring to improve kinase binding.
- Heterocyclic Replacements : Swap the benzylthio group with thiophene or isoxazole to modulate lipophilicity.
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., amide carbonyl) using MOE or Schrödinger .
What factors influence the stability of this compound under different storage and experimental conditions?
Q. Advanced Stability Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
